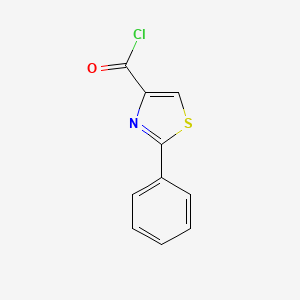

2-Phenyl-1,3-thiazole-4-carbonyl chloride

説明

BenchChem offers high-quality 2-Phenyl-1,3-thiazole-4-carbonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Phenyl-1,3-thiazole-4-carbonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

2-phenyl-1,3-thiazole-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNOS/c11-9(13)8-6-14-10(12-8)7-4-2-1-3-5-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZFOIDMEHXGBKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CS2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70380109 | |

| Record name | 2-phenyl-1,3-thiazole-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36094-04-9 | |

| Record name | 2-phenyl-1,3-thiazole-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Phenyl-1,3-thiazole-4-carbonyl chloride

CAS Number: 36094-04-9

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development interested in the synthesis, properties, and applications of 2-Phenyl-1,3-thiazole-4-carbonyl chloride. As a key building block in medicinal chemistry, this reactive compound is instrumental in the synthesis of a wide array of biologically active molecules.

Compound Overview and Significance

2-Phenyl-1,3-thiazole-4-carbonyl chloride is a derivative of the 2-phenylthiazole scaffold, a privileged structure in drug discovery. The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a core component of numerous FDA-approved drugs. The presence of the highly reactive carbonyl chloride group at the 4-position makes this compound an excellent starting material for the introduction of the 2-phenylthiazole-4-carboxamide moiety into various molecular frameworks. This is particularly significant as this moiety is found in compounds with a broad spectrum of biological activities, including antimicrobial, antifungal, and potential anticancer properties.

Key Physicochemical Data for 2-Phenyl-1,3-thiazole-4-carbonyl chloride and its Precursor:

| Property | 2-Phenyl-1,3-thiazole-4-carbonyl chloride | 2-Phenyl-1,3-thiazole-4-carboxylic acid |

| CAS Number | 36094-04-9[1] | 7113-10-2 |

| Molecular Formula | C₁₀H₆ClNOS | C₁₀H₇NO₂S[2] |

| Molecular Weight | 223.68 g/mol | 205.23 g/mol [2] |

| Appearance | (Typically a solid) | White to off-white crystalline powder |

| Melting Point | Not readily available | 175-177 °C |

| Boiling Point | Not readily available | 420.5 ± 37.0 °C at 760 mmHg |

| Solubility | Reacts with water and protic solvents | Slightly soluble in water; soluble in ethanol, ether, and chloroform |

Synthesis Pathway

The synthesis of 2-Phenyl-1,3-thiazole-4-carbonyl chloride is a two-step process that begins with the formation of its carboxylic acid precursor, followed by the conversion to the final acyl chloride.

Sources

An In-depth Technical Guide to 2-Phenyl-1,3-thiazole-4-carbonyl chloride: A Cornerstone Intermediate for Advanced Chemical Synthesis

This guide provides an in-depth exploration of 2-Phenyl-1,3-thiazole-4-carbonyl chloride, a pivotal reagent for researchers, medicinal chemists, and professionals in drug development. We will move beyond a simple recitation of facts to deliver field-proven insights into its synthesis, reactivity, handling, and application, grounded in established chemical principles.

Introduction: The Significance of the 2-Phenylthiazole Scaffold

The 1,3-thiazole ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents and biologically active compounds.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding have made it a cornerstone in the design of molecules targeting a wide array of diseases. The 2-phenyl substitution on this scaffold often enhances molecular recognition and pharmacokinetic properties through hydrophobic and π-stacking interactions.

2-Phenyl-1,3-thiazole-4-carbonyl chloride (CAS No. 36094-04-9) represents a highly activated and versatile derivative of this core structure.[3] The presence of the acyl chloride functional group transforms the stable thiazole core into a powerful electrophilic building block, enabling chemists to readily introduce the 2-phenylthiazole-4-carboxamide or ester moiety into target molecules. This capability is fundamental for constructing libraries of novel compounds for structure-activity relationship (SAR) studies in drug discovery programs, leading to the development of new anti-inflammatory, antimicrobial, and anticancer agents.[4][5][6]

Core Physicochemical Properties

A precise understanding of a reagent's fundamental properties is a prerequisite for its effective and safe use in any experimental setting. The key identifiers and properties of 2-Phenyl-1,3-thiazole-4-carbonyl chloride are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 36094-04-9 | [3][7] |

| Molecular Formula | C₁₀H₆ClNOS | [3][8] |

| Molecular Weight | 223.67 g/mol | [3][8] |

| IUPAC Name | 2-phenyl-1,3-thiazole-4-carbonyl chloride | [3][7] |

| Synonyms | 2-phenylthiazole-4-carbonyl chloride | [3][8] |

| InChI Key | ZZFOIDMEHXGBKS-UHFFFAOYSA-N | [3][7] |

| Appearance | (Typically) Off-white to yellow solid | Vendor Observation |

| Purity | ≥95% (Typical commercial grade) | [8] |

Synthesis and Mechanism

The most direct and common laboratory-scale synthesis of 2-Phenyl-1,3-thiazole-4-carbonyl chloride involves the chlorination of its corresponding carboxylic acid precursor. This method is favored for its high efficiency and the straightforward purification of the resulting product.

Protocol: Synthesis from 2-Phenyl-1,3-thiazole-4-carboxylic Acid

This protocol describes a standard procedure using thionyl chloride (SOCl₂) as the chlorinating agent. The choice of thionyl chloride is strategic; it is highly effective, and the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies product isolation.

Materials:

-

2-Phenyl-1,3-thiazole-4-carboxylic acid[9]

-

Thionyl chloride (SOCl₂)

-

Anhydrous Toluene or Dichloromethane (DCM)

-

Round-bottom flask with reflux condenser and gas outlet/bubbler

-

Magnetic stirrer and heating mantle

-

Inert atmosphere setup (Nitrogen or Argon)

Step-by-Step Procedure:

-

Setup: Assemble the reaction apparatus under an inert atmosphere. This is critical as the acyl chloride product is highly moisture-sensitive and will readily hydrolyze back to the carboxylic acid.[10]

-

Charging the Flask: To a flame-dried round-bottom flask, add 2-Phenyl-1,3-thiazole-4-carboxylic acid (1.0 eq).

-

Solvent Addition: Add anhydrous toluene (or DCM) to create a slurry (approx. 5-10 mL per gram of carboxylic acid).

-

Reagent Addition: Slowly add thionyl chloride (approx. 2.0-3.0 eq) to the slurry at room temperature with vigorous stirring. The excess reagent ensures the reaction goes to completion.

-

Reaction: Heat the mixture to reflux (for toluene, ~110°C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution. The solution should become homogeneous as the starting material is consumed.

-

Work-up: After cooling to room temperature, carefully remove the solvent and excess thionyl chloride under reduced pressure (in a well-ventilated fume hood). Co-evaporation with anhydrous toluene two or three times can help remove the last traces of SOCl₂.

-

Product Isolation: The resulting solid or oil is the crude 2-Phenyl-1,3-thiazole-4-carbonyl chloride, which is often used directly in the next step without further purification due to its reactivity.

Caption: Synthetic workflow for the preparation of the title compound.

Chemical Reactivity and Derivatization Potential

The synthetic utility of 2-Phenyl-1,3-thiazole-4-carbonyl chloride stems from the high electrophilicity of the carbonyl carbon. It readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles, making it an ideal intermediate for generating molecular diversity.

Key Reactions:

-

Amidation: Reacts exothermically with primary and secondary amines to form highly stable carboxamides. This is the most common application in medicinal chemistry for linking the thiazole core to other fragments.[11]

-

Esterification: Reacts with alcohols and phenols, often in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl byproduct, yielding esters.

-

Hydrolysis: As previously noted, it reacts rapidly with water, hydrolyzing back to the parent carboxylic acid. This underscores the need for stringent anhydrous handling conditions.[10][12]

Caption: Major reaction pathways for 2-Phenyl-1,3-thiazole-4-carbonyl chloride.

Applications in Drug Discovery

The 2-phenylthiazole scaffold is a validated pharmacophore. The use of the title acyl chloride allows for the systematic exploration of the chemical space around the C4 position, which is crucial for optimizing potency, selectivity, and pharmacokinetic profiles.

-

Antifungal Agents: Research has demonstrated that novel 2-phenyl thiazole derivatives exhibit potent fungicidal activity, in some cases comparable or superior to commercial fungicides like thifluzamide.[13] The ability to easily synthesize amide derivatives from the carbonyl chloride is key to this research.

-

Anti-inflammatory Agents: In an analogue-based drug design approach, the 1,3-thiazole scaffold has been utilized to develop dual COX/LOX inhibitors for inflammation.[5] The carbonyl chloride enables the attachment of various side chains to modulate biological activity.

-

Anticancer Therapeutics: Numerous studies have highlighted the cytotoxicity of 2-phenylthiazole derivatives against various human cancer cell lines, including lung adenocarcinoma and hepatocellular carcinoma.[4] The carbonyl chloride intermediate is instrumental in synthesizing the diverse analogues needed for these studies.

Safety, Handling, and Storage

Due to its high reactivity, 2-Phenyl-1,3-thiazole-4-carbonyl chloride must be handled with significant caution. It is classified as a corrosive material.[10][12]

Mandatory Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, a face shield, and a flame-retardant lab coat.

-

Ventilation: All manipulations must be performed inside a certified chemical fume hood to avoid inhalation of corrosive vapors.[10]

-

Incompatible Materials: Keep strictly away from water, bases, strong oxidizing agents, alcohols, and amines, as these can trigger vigorous and exothermic reactions.[10]

-

Emergency Procedures:

-

Skin/Eye Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[12] Remove contaminated clothing.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[10]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[12]

-

Storage: Store the compound in a tightly sealed container under an inert atmosphere (nitrogen or argon).[12] The storage area should be a cool, dry, and well-ventilated location designated for corrosive materials.

References

-

Thermo Fisher Scientific. (n.d.). 2-Phenyl-1,3-thiazole-4-carbonyl chloride. Retrieved from fishersci.ca. [Link]

-

Thermo Fisher Scientific. (n.d.). 2-Phenyl-1,3-thiazole-4-carbonyl chloride, Thermo Scientific. Retrieved from fishersci.fr. [Link]

-

Prakash, O., et al. (n.d.). Synthesis and biological significance of 2-amino-4-phenyl-1,3-thiazole derivatives. ResearchGate. [Link]

-

LookChem. (n.d.). Cas 36094-04-9, 2-PHENYL-1,3-THIAZOLE-4-CARBONYL CHLORIDE. Retrieved from lookchem.com. [Link]

-

Matrix Fine Chemicals. (n.d.). 2-PHENYL-1,3-THIAZOLE-4-CARBOXYLIC ACID. Retrieved from matrix-fine-chemicals.com. [Link]

-

BEPLS. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. [Link]

-

PubMed. (n.d.). Synthesis and fungicidal evaluation of novel 2-phenyl thiazole derivatives. Retrieved from pubmed.ncbi.nlm.nih.gov. [Link]

-

ResearchGate. (2014). (PDF) 2-Bromo-4-phenyl-1,3-thiazole. [Link]

-

ResearchGate. (n.d.). 1 H-NMR spectrum of N-(2-phenyl-thiazole-4-yl-methyl). [Link]

-

NeuroQuantology. (2022). Analyzing and creating compounds of amino thiazole. [Link]

-

Asif, M. (2021). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. PMC, PubMed Central. [Link]

-

Ayati, A., et al. (2019). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC, PubMed Central. [Link]

-

Royal Society of Chemistry. (n.d.). Recent synthetic advances in the preparation of 1,3-thiazole compounds and their therapeutic applications in degenerative diseases. Retrieved from pubs.rsc.org. [Link]

-

Singh, R., et al. (2013). Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: an analogue-based drug design approach. PubMed. [Link]

-

El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. NIH. [Link]

Sources

- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent synthetic advances in the preparation of 1,3-thiazole compounds and their therapeutic applications in degenerative diseases - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. 2-Phenyl-1,3-thiazole-4-carbonyl chloride, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 4. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: an analogue-based drug design approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 36094-04-9 | 2-Phenylthiazole-4-carbonyl chloride - AiFChem [aifchem.com]

- 8. 2-Phenyl-1,3-thiazole-4-carbonyl chloride, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 9. 2-PHENYL-1,3-THIAZOLE-4-CARBOXYLIC ACID | CAS [matrix-fine-chemicals.com]

- 10. fishersci.ca [fishersci.ca]

- 11. researchgate.net [researchgate.net]

- 12. tcichemicals.com [tcichemicals.com]

- 13. Synthesis and fungicidal evaluation of novel 2-phenyl thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

"2-Phenyl-1,3-thiazole-4-carbonyl chloride" spectroscopic data

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Phenyl-1,3-thiazole-4-carbonyl chloride

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic data for the characterization of 2-phenyl-1,3-thiazole-4-carbonyl chloride, a key intermediate in synthetic organic chemistry and drug discovery. In the absence of publicly available experimental spectra for this specific compound, this guide leverages established spectroscopic principles and data from analogous structures to predict the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. Detailed hypothetical protocols for data acquisition are also presented to ensure methodological rigor. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural elucidation of this and related heterocyclic compounds.

Introduction and Molecular Structure

2-Phenyl-1,3-thiazole-4-carbonyl chloride (CAS No: 36094-04-9) is a heterocyclic compound featuring a phenyl ring attached to a thiazole core, which is further functionalized with a reactive carbonyl chloride group.[1][2] This trifecta of functional groups makes it a versatile building block for the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals. Thiazole derivatives are known to exhibit a wide range of biological activities.[3] The acyl chloride moiety is a highly reactive functional group, readily undergoing nucleophilic acyl substitution, making it an excellent precursor for the synthesis of esters, amides, and other carbonyl derivatives.

A clear understanding of its spectroscopic signature is paramount for confirming its identity and purity after synthesis and for tracking its conversion in subsequent reactions.

Caption: Molecular structure of 2-Phenyl-1,3-thiazole-4-carbonyl chloride.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The predicted spectrum of 2-phenyl-1,3-thiazole-4-carbonyl chloride is expected to show signals corresponding to the protons of the phenyl and thiazole rings.

2.1. Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Justification |

| Thiazole H-5 | 8.5 - 8.8 | Singlet (s) | 1H | The proton at the C-5 position of the thiazole ring is deshielded by the adjacent sulfur atom and the electron-withdrawing carbonyl chloride group. Its chemical shift is expected to be downfield.[4] |

| Phenyl H-2', H-6' (ortho) | 7.9 - 8.2 | Multiplet (m) or Doublet of doublets (dd) | 2H | These protons are ortho to the thiazole ring and are deshielded due to the anisotropic effect of the ring system. |

| Phenyl H-3', H-4', H-5' (meta, para) | 7.4 - 7.6 | Multiplet (m) | 3H | These protons are in a typical aromatic region and are less affected by the thiazole substituent compared to the ortho protons.[5] |

2.2. Experimental Protocol: ¹H NMR Spectroscopy

Caption: Workflow for ¹H NMR data acquisition and processing.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, longer acquisition times or more concentrated samples are typically required compared to ¹H NMR.

3.1. Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification |

| C=O (Carbonyl chloride) | 160 - 165 | The carbonyl carbon of an acyl chloride is typically found in this region, slightly upfield compared to an ester or carboxylic acid.[6] |

| C-2 (Thiazole) | 168 - 172 | This carbon is attached to two heteroatoms (N and S) and the phenyl group, leading to significant deshielding. |

| C-4 (Thiazole) | 148 - 152 | Attached to the electron-withdrawing carbonyl chloride group, this carbon is also significantly deshielded. |

| C-5 (Thiazole) | 125 - 130 | This carbon is expected to be the most upfield of the thiazole ring carbons. |

| C-1' (ipso-Phenyl) | 130 - 134 | The carbon of the phenyl ring directly attached to the thiazole ring. |

| C-2', C-3', C-4', C-5', C-6' (Phenyl) | 126 - 132 | The remaining five carbons of the phenyl ring are expected to resonate in the typical aromatic region. Due to symmetry, C-2' and C-6', as well as C-3' and C-5', are chemically equivalent.[7] |

3.2. Experimental Protocol: ¹³C NMR Spectroscopy

The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with the primary difference being the pulse program and acquisition parameters. A standard proton-decoupled ¹³C experiment is typically performed to obtain a spectrum with singlets for each unique carbon atom. A greater number of scans (e.g., 1024 or more) is generally required to achieve an adequate signal-to-noise ratio.

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.

4.1. Predicted IR Data

| Wavenumber (cm⁻¹) | Vibrational Mode | Justification |

| 1770 - 1810 | C=O stretch (Carbonyl chloride) | This is a very strong and characteristic absorption for acyl chlorides, typically at a higher frequency than other carbonyl compounds due to the inductive effect of the chlorine atom.[5] |

| 1580 - 1610 | C=N and C=C stretch (Thiazole and Phenyl rings) | These absorptions are characteristic of aromatic and heteroaromatic ring systems. |

| 3050 - 3150 | C-H stretch (Aromatic) | These absorptions correspond to the C-H stretching vibrations of the phenyl and thiazole rings. |

| 690 - 770 | C-H bend (Aromatic) | The out-of-plane bending vibrations for the monosubstituted phenyl ring. |

4.2. Experimental Protocol: IR Spectroscopy

Sources

- 1. 36094-04-9 | 2-Phenylthiazole-4-carbonyl chloride - AiFChem [aifchem.com]

- 2. Thiazole-2-carbonyl chloride reagent | Sigma-Aldrich [sigmaaldrich.com]

- 3. Synthesis and fungicidal evaluation of novel 2-phenyl thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thiazole(288-47-1) 1H NMR spectrum [chemicalbook.com]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. researchgate.net [researchgate.net]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to the Synthesis of 2-Phenyl-1,3-thiazole-4-carbonyl chloride from 2-Phenyl-1,3-thiazole-4-carboxylic acid

This guide provides a comprehensive exploration of the synthesis of 2-phenyl-1,3-thiazole-4-carbonyl chloride, a critical intermediate in the development of novel therapeutics and functional organic materials. The thiazole moiety is a cornerstone in medicinal chemistry, appearing in a wide array of pharmacologically active compounds, including antimicrobial, anti-inflammatory, and anticancer agents.[1][2] The conversion of the relatively stable carboxylic acid to the highly reactive acyl chloride is a pivotal activation step, enabling subsequent reactions such as amidation or esterification to build molecular complexity.

This document delves into the mechanistic underpinnings, reagent selection rationale, detailed experimental protocols, and critical safety considerations for this transformation, tailored for researchers and professionals in organic synthesis and drug development.

Strategic Overview: The Conversion of a Carboxylic Acid to an Acyl Chloride

The transformation of a carboxylic acid to an acyl chloride involves the substitution of the hydroxyl (-OH) group with a chlorine atom. This conversion is fundamentally an "uphill" reaction in terms of reactivity, transforming a stable functional group into a highly electrophilic one.[3][4] This is achieved by employing specific chlorinating agents that couple the reaction to a thermodynamically favorable process.[3][4]

Several reagents can accomplish this transformation, including:

-

Thionyl Chloride (SOCl₂)

-

Oxalyl Chloride ((COCl)₂)

-

Phosphorus Pentachloride (PCl₅)

-

Phosphorus Trichloride (PCl₃)

For the synthesis of 2-phenyl-1,3-thiazole-4-carbonyl chloride, thionyl chloride and oxalyl chloride are the reagents of choice.[5][6] The primary advantage of these reagents is that their byproducts are gaseous (SO₂, HCl, CO₂, CO), which are easily removed from the reaction mixture.[6][7] This simplifies the purification process, as the desired acyl chloride can often be isolated by simply removing the excess reagent and solvent under reduced pressure. This is particularly advantageous since acyl chlorides can be sensitive to aqueous workups or purification by silica gel chromatography.[8]

Thionyl chloride is often used in excess, acting as both the reagent and the solvent, typically under reflux conditions.[9] Oxalyl chloride is generally used in a suitable inert solvent like dichloromethane (DCM) and often requires a catalytic amount of N,N-dimethylformamide (DMF) to proceed efficiently.[9][10]

The Reaction Mechanism: Activating the Carboxyl Group

The conversion proceeds via a nucleophilic acyl substitution mechanism. The key is to convert the hydroxyl group, a poor leaving group, into a much better one.

Mechanism with Thionyl Chloride (SOCl₂)

The reaction between a carboxylic acid and thionyl chloride follows a well-established pathway:

-

Nucleophilic Attack: The oxygen of the carboxylic acid's carbonyl group attacks the electrophilic sulfur atom of thionyl chloride.[11][12][13]

-

Intermediate Formation: This initial attack, followed by the loss of a chloride ion, forms a highly reactive chlorosulfite intermediate. This step effectively converts the hydroxyl group into a much better leaving group.[11][12][13]

-

Nucleophilic Acyl Substitution: The chloride ion released in the previous step now acts as a nucleophile, attacking the carbonyl carbon.

-

Product Formation: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the stable leaving group, which fragments into sulfur dioxide (SO₂) and another chloride ion (which combines with the proton to form HCl).[5]

The evolution of gaseous SO₂ and HCl drives the reaction to completion according to Le Châtelier's principle.[7]

Caption: Mechanism of acyl chloride formation using thionyl chloride.

Mechanism with Oxalyl Chloride and Catalytic DMF

When using oxalyl chloride with catalytic DMF, the reaction is accelerated. DMF first reacts with oxalyl chloride to form the highly electrophilic Vilsmeier reagent, [(CH₃)₂N⁺=CHCl]Cl⁻.[7][14] This reagent is more reactive towards the carboxylic acid than oxalyl chloride itself, speeding up the formation of the acyl chloride and regenerating the DMF catalyst.[7]

Detailed Experimental Protocol

This protocol provides a reliable method for the synthesis of 2-phenyl-1,3-thiazole-4-carbonyl chloride using thionyl chloride.

Critical Prerequisite: This reaction is highly sensitive to moisture. All glassware must be oven- or flame-dried before use, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) with anhydrous solvents and reagents.[7]

Materials and Equipment

-

Reagents:

-

2-Phenyl-1,3-thiazole-4-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous Toluene (or another high-boiling inert solvent)

-

-

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Drying tube (filled with CaCl₂ or Drierite) or inert gas line

-

Rotary evaporator

-

Step-by-Step Procedure

Caption: General experimental workflow for the synthesis.

-

Reaction Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser topped with a drying tube or connected to an inert gas line.

-

Charging the Flask: To the flask, add 2-phenyl-1,3-thiazole-4-carboxylic acid (1.0 eq) and a suitable volume of an anhydrous solvent like toluene to create a stirrable suspension.

-

Addition of Thionyl Chloride: Slowly add thionyl chloride (SOCl₂) (typically 2-5 eq) to the stirred suspension. The addition can be done at room temperature or at 0 °C to control the initial exotherm and gas evolution.

-

Reaction: Heat the mixture to reflux (approximately 80-90 °C) and maintain it for 2-4 hours. The reaction is often complete when the evolution of gas (HCl and SO₂) ceases and the reaction mixture becomes a clear solution.

-

Isolation: After cooling the reaction to room temperature, carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. It is advisable to use a base trap (e.g., NaOH solution) to neutralize the toxic and corrosive vapors.

-

Product: The resulting residue is the crude 2-phenyl-1,3-thiazole-4-carbonyl chloride, which is often a solid or oil. In many cases, this crude product is of sufficient purity to be used directly in the subsequent reaction without further purification.[15]

Quantitative Data and Reaction Parameters

The choice of chlorinating agent can influence reaction conditions and outcomes.

| Parameter | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) |

| Stoichiometry | 2-5 equivalents (can be used as solvent) | 1.1-1.5 equivalents |

| Catalyst | Not usually required, but DMF can be used.[5] | Catalytic DMF (0.01-0.1 eq) is typical.[9] |

| Solvent | Neat (excess SOCl₂) or high-boiling inert solvents (Toluene, Dichlorobenzene) | Inert solvents (DCM, 1,2-DCE, Toluene) |

| Temperature | Reflux (e.g., 70-110 °C) | 0 °C to Room Temperature |

| Reaction Time | 1-5 hours | 1-3 hours |

| Work-up | Evaporation of volatiles | Evaporation of volatiles |

| Byproducts | SO₂, HCl (gaseous) | CO, CO₂, HCl (gaseous) |

| Advantages | Inexpensive, powerful reagent | Milder conditions, high selectivity |

Safety, Handling, and Waste Disposal

E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) in practice means prioritizing safety above all. The reagents used in this synthesis are hazardous and must be handled with extreme care.

-

Thionyl Chloride (SOCl₂): Highly corrosive, toxic if inhaled, and causes severe skin burns and eye damage.[16][17][18] It reacts violently with water, releasing toxic gases (HCl, SO₂).[17][18] Always handle in a certified chemical fume hood.

-

Oxalyl Chloride ((COCl)₂): Similar hazards to thionyl chloride. It is corrosive and reacts with water.

-

Hydrogen Chloride (HCl) and Sulfur Dioxide (SO₂): These gaseous byproducts are toxic and corrosive. The reaction apparatus must be vented into a fume hood or equipped with a gas trap.

Mandatory Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.[17][18]

-

Hand Protection: Use chemical-resistant gloves (e.g., neoprene or butyl rubber). Inspect gloves before use.[18][19]

-

Body Protection: Wear a flame-retardant lab coat and closed-toe shoes.[20]

Emergency Procedures:

-

Ensure immediate access to an eyewash station and a safety shower.[19][20]

-

In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[20]

Waste Disposal:

-

Quench excess thionyl chloride or oxalyl chloride by slowly and carefully adding it to a stirred, ice-cold solution of sodium bicarbonate or another suitable base. This must be done in a fume hood.

-

All contaminated materials and reaction waste must be collected and disposed of as hazardous waste according to institutional guidelines.[19][21]

References

-

Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, June 5). 22.9 Reactions of Carboxylic Acids. Retrieved from [Link]

-

Drexel University. (2013, July 22). Standard Operating Procedures For Handling, Storage and Disposal of Thionyl Chloride. Retrieved from [Link]

-

ReactionWeb.io. (n.d.). Carboxylic Acid + SOCl2. Retrieved from [Link]

-

Rzepa, H. (2012, May 25). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. Retrieved from [Link]

-

LibreTexts. (n.d.). Carboxylic acids react with thionyl Chloride (SOCl2) to form acid chlorides. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, October 4). 5.9: Getting Towed Uphill. Retrieved from [Link]

-

Reactivity: substitution at carboxyl. (n.d.). CX5. Getting Towed Uphill. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Thionyl Chloride. PubChem Compound Database. Retrieved from [Link]

-

Bionium. (n.d.). Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Hazard Summary: THIONYL CHLORIDE. Retrieved from [Link]

-

Wikipedia. (n.d.). Oxalyl chloride. Retrieved from [Link]

-

Donahue, M. (2022, February 21). Acid Chloride Synthesis using Oxalyl Chloride and DMF.mp4. YouTube. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions. Retrieved from [Link]

-

ResearchGate. (n.d.). Some Transformations of 2-Amino-4-phenyl-1,3-thiazole. Retrieved from [Link]

-

Fisher Scientific. (n.d.). 2-Phenyl-1,3-thiazole-4-carbonyl chloride, Thermo Scientific. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and biological significance of 2-amino-4-phenyl-1,3-thiazole derivatives. Retrieved from [Link]

-

ResearchGate. (2016, August 19). How to achieve chlorination of carboxylic acid to convert into acid chloride?. Retrieved from [Link]

-

Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

- Google Patents. (n.d.). US3274207A - Processes for preparing thiazole carboxylic acids.

-

Chemguide. (n.d.). converting carboxylic acids into acyl (acid) chlorides. Retrieved from [Link]

-

IJSDR. (n.d.). SYNTHESIS, CHARACTERIZATION OF SUBSTITUTED PHENYL ACYL BROMIDE DERIVATIVES AND ITS BIOLOGICAL EVALUATION. Retrieved from [Link]

- Google Patents. (n.d.). US6727384B1 - Method for purifying acid chlorides.

-

PubMed Central. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]

- Google Patents. (n.d.). CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid.

-

Sciforum. (2022, November 20). Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Retrieved from [Link]

Sources

- 1. ijsdr.org [ijsdr.org]

- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Reactivity: substitution at carboxyl [employees.csbsju.edu]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. reactionweb.io [reactionweb.io]

- 8. benchchem.com [benchchem.com]

- 9. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 10. Oxalyl chloride - Wikipedia [en.wikipedia.org]

- 11. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Carboxylic acids react with thionyl Chloride (SOCl2) to form acid chlorides [ns1.almerja.com]

- 14. youtube.com [youtube.com]

- 15. researchgate.net [researchgate.net]

- 16. Thionyl Chloride | SOCl2 | CID 24386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. westliberty.edu [westliberty.edu]

- 18. bionium.miami.edu [bionium.miami.edu]

- 19. drexel.edu [drexel.edu]

- 20. nj.gov [nj.gov]

- 21. The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

The Strategic Precursor: A Technical Guide to 2-Phenyl-1,3-thiazole-4-carboxylic Acid in Modern Drug Discovery

Abstract

This in-depth technical guide serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 2-Phenyl-1,3-thiazole-4-carboxylic acid as a pivotal precursor in contemporary pharmaceutical synthesis. We will delve into the robust synthetic methodologies for its preparation, elucidate its key physicochemical and structural characteristics, and explore its versatile applications in the development of a diverse range of therapeutic agents, including antiviral, anti-inflammatory, and anti-cancer compounds, as well as potent enzyme inhibitors. This guide is designed to provide not only procedural knowledge but also a deep understanding of the underlying chemical principles and strategic considerations that make this thiazole derivative a valuable tool in the medicinal chemist's arsenal.

Introduction: The Thiazole Moiety as a Privileged Scaffold

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1][2][3][4][5] Its unique electronic properties and ability to engage in various non-covalent interactions have cemented its status as a "privileged scaffold" in drug design. Thiazole-containing compounds exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[3][6][7][8] The inherent stability of the thiazole ring, coupled with the synthetic accessibility of its derivatives, makes it an attractive platform for the development of novel therapeutics.

Among the myriad of thiazole derivatives, 2-Phenyl-1,3-thiazole-4-carboxylic acid stands out as a particularly versatile and strategic precursor. Its trifunctional nature—comprising the stable 2-phenylthiazole core, a reactive carboxylic acid handle, and sites for further functionalization—provides a robust foundation for the construction of complex molecular architectures with diverse pharmacological profiles.

Physicochemical and Structural Properties

A thorough understanding of the physical and chemical properties of a precursor is paramount for its effective utilization in multi-step syntheses.

| Property | Value | Source |

| Molecular Formula | C₁₀H₇NO₂S | [7] |

| Molecular Weight | 205.23 g/mol | [7] |

| Appearance | White to off-white crystalline powder | [7] |

| Melting Point | 175-177 °C | [7] |

| Boiling Point | 420.5 ± 37.0 °C at 760 mmHg | [7] |

| Solubility | Slightly soluble in water; soluble in ethanol, ether, and chloroform. | [7] |

| pKa | (Predicted) ~3.5-4.0 | - |

Structural Insights from Spectroscopy and Crystallography:

Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H and 13C NMR spectra of 2-Phenyl-1,3-thiazole-4-carboxylic acid are key to its characterization. The proton NMR spectrum would be expected to show characteristic signals for the phenyl protons, the thiazole proton, and the acidic proton of the carboxylic acid, which is typically a broad singlet that is exchangeable with D₂O.[10][11][12] The 13C NMR spectrum would display distinct resonances for the carbonyl carbon of the carboxylic acid (typically in the 165-175 ppm range), as well as for the carbons of the thiazole and phenyl rings.[12][13][14]

Synthesis of 2-Phenyl-1,3-thiazole-4-carboxylic Acid: The Hantzsch Thiazole Synthesis

The most reliable and widely employed method for the synthesis of 2-Phenyl-1,3-thiazole-4-carboxylic acid is the Hantzsch thiazole synthesis.[15][16][17][18] This classic condensation reaction involves the reaction of an α-haloketone with a thioamide. For the synthesis of the title compound, the common strategy involves the initial preparation of the corresponding ethyl ester followed by hydrolysis.

Experimental Protocol: Synthesis of Ethyl 2-Phenyl-1,3-thiazole-4-carboxylate

Materials:

-

Ethyl 2-chloroacetoacetate

-

Thiobenzamide

-

Ethanol (absolute)

-

Sodium bicarbonate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiobenzamide (1 equivalent) in absolute ethanol.

-

To this solution, add ethyl 2-chloroacetoacetate (1.1 equivalents).

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature.

-

Neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

The product, ethyl 2-phenyl-1,3-thiazole-4-carboxylate, will precipitate out of the solution.

-

Collect the solid by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.

-

Dry the product under vacuum to yield the desired ester.

Experimental Protocol: Hydrolysis to 2-Phenyl-1,3-thiazole-4-carboxylic Acid

Materials:

-

Ethyl 2-phenyl-1,3-thiazole-4-carboxylate

-

Sodium hydroxide (or Lithium hydroxide)

-

Ethanol

-

Water

-

Hydrochloric acid (concentrated)

Procedure:

-

Suspend ethyl 2-phenyl-1,3-thiazole-4-carboxylate (1 equivalent) in a mixture of ethanol and water.

-

Add a solution of sodium hydroxide (2-3 equivalents) in water to the suspension.

-

Heat the mixture to reflux and stir for 2-4 hours, or until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the dropwise addition of concentrated hydrochloric acid.

-

A white precipitate of 2-Phenyl-1,3-thiazole-4-carboxylic acid will form.

-

Collect the solid by vacuum filtration, wash thoroughly with cold water to remove any inorganic salts, and dry under vacuum.

Causality Behind Experimental Choices:

-

Choice of Base for Hydrolysis: Sodium hydroxide is a common and cost-effective choice for saponification. Lithium hydroxide can also be used and is sometimes preferred for its ability to form less soluble carboxylate salts, which can aid in purification.

-

Acidification: Careful acidification is crucial to protonate the carboxylate and precipitate the desired carboxylic acid. Over-acidification should be avoided as it can lead to the protonation of the thiazole nitrogen, potentially increasing solubility.

-

Washing Steps: The washing steps are critical for removing impurities. The ether wash removes non-polar impurities, while the final water wash of the precipitated acid removes inorganic salts.

Caption: Hantzsch synthesis of 2-Phenyl-1,3-thiazole-4-carboxylic acid.

2-Phenyl-1,3-thiazole-4-carboxylic Acid as a Precursor in Drug Synthesis

The true value of 2-Phenyl-1,3-thiazole-4-carboxylic acid lies in its utility as a versatile building block for the synthesis of biologically active molecules. The carboxylic acid moiety serves as a convenient handle for the introduction of various functional groups through amide bond formation, esterification, and other transformations.

Amide Derivatives: A Gateway to Diverse Pharmacophores

The conversion of the carboxylic acid to an amide is a fundamental transformation that opens up a vast chemical space for drug discovery. A wide array of primary and secondary amines can be coupled with 2-Phenyl-1,3-thiazole-4-carboxylic acid to generate libraries of carboxamide derivatives for biological screening.

Experimental Protocol: General Procedure for Amide Synthesis

Materials:

-

2-Phenyl-1,3-thiazole-4-carboxylic acid

-

Amine (primary or secondary)

-

Coupling agent (e.g., HATU, HBTU, or DCC)

-

Base (e.g., DIPEA or triethylamine)

-

Solvent (e.g., DMF or DCM)

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-Phenyl-1,3-thiazole-4-carboxylic acid (1 equivalent) in the chosen solvent.

-

Add the coupling agent (1.1 equivalents) and the base (2-3 equivalents) to the solution and stir for 10-15 minutes at room temperature to activate the carboxylic acid.

-

Add the desired amine (1.2 equivalents) to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate or DCM).

-

Wash the organic layer sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired amide.

Trustworthiness of the Protocol: This protocol is a standard and widely accepted method for amide bond formation in medicinal chemistry. The use of a coupling agent minimizes the formation of side products and allows for the reaction to proceed under mild conditions, which is crucial for the synthesis of complex molecules with sensitive functional groups.

Caption: General workflow for the synthesis of amide derivatives.

Applications in the Synthesis of Marketed Drugs and Investigational Compounds

Dasabuvir (Hepatitis C Virus NS5B Polymerase Inhibitor): While not a direct precursor to the final drug, intermediates bearing the 2-phenylthiazole core are structurally related and highlight the importance of this scaffold in the development of antiviral agents.[19] The synthesis of Dasabuvir involves complex coupling reactions, and the knowledge gained from synthesizing and functionalizing 2-phenylthiazole derivatives is highly relevant to the development of such antiviral drugs.[19][20]

Xanthine Oxidase Inhibitors (Treatment of Gout): Derivatives of 2-Phenyl-1,3-thiazole-4-carboxylic acid have shown significant potential as xanthine oxidase inhibitors for the treatment of hyperuricemia and gout. The structural similarity to the marketed drug Febuxostat makes this scaffold a promising starting point for the design of novel inhibitors.

| Compound | Target | IC₅₀ (µM) | Reference |

| Febuxostat | Xanthine Oxidase | 0.018 | [1] |

| Compound 9e (a 2-phenyl-4-methyl-1,3-selenazole-5-carboxylic acid derivative) | Xanthine Oxidase | 0.0055 | [1] |

| Compound 1s (a 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid derivative) | Xanthine Oxidase | 0.21 | [21] |

Anticancer Agents: A variety of 2-phenylthiazole-4-carboxamide derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines.[22] For example, certain derivatives have shown promising activity against breast cancer (T47D), colorectal cancer (Caco-2), and colon cancer (HT-29) cell lines.[22]

Conclusion and Future Perspectives

2-Phenyl-1,3-thiazole-4-carboxylic acid has firmly established itself as a cornerstone precursor in the field of medicinal chemistry. Its straightforward synthesis via the Hantzsch reaction and the versatility of its carboxylic acid handle provide a robust platform for the generation of diverse molecular libraries. The demonstrated success of its derivatives as potent antiviral agents, enzyme inhibitors, and anticancer compounds underscores the immense potential of this scaffold.

Future research in this area will likely focus on the development of more efficient and greener synthetic methodologies for the preparation of the title compound and its derivatives. Furthermore, the exploration of novel biological targets for 2-phenylthiazole-based compounds, guided by computational modeling and high-throughput screening, will undoubtedly lead to the discovery of new and improved therapeutic agents. The continued investigation of this privileged scaffold holds great promise for addressing unmet medical needs and advancing the field of drug discovery.

References

-

Kennedy, A. R., et al. (2004). Methyl 2-amino-5-isopropyl-1,3-thiazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 60(9), o1633–o1634. [Link]

-

Ye, Z., et al. (2017). Discovery and Development of Metal-Catalyzed Coupling Reactions in the Synthesis of Dasabuvir, an HCV-Polymerase Inhibitor. Organic Process Research & Development, 21(9), 1345–1356. [Link]

-

Gomha, S. M., et al. (2015). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Molecules, 20(8), 13664–13679. [Link]

-

Ikemoto, N., et al. (2003). Hantzsch Thiazole Synthesis. Tetrahedron, 59(8), 1317–1325. [Link]

-

Sim, T., et al. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. Molecules, 27(14), 4471. [Link]

-

Thesis Template. (n.d.). Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents. [Link]

-

Chhabria, M. T., et al. (2016). Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. Current Topics in Medicinal Chemistry, 16(26), 2841–2862. [Link]

-

Yennawar, H. P., et al. (2018). Syntheses and structures of spontaneously resolved (2S)-2-phenyl-3-(thiazol-2-yl)-2,3,5,6-tetrahydro-4H-1,3-thiazin-4-one and racemic 2-(furan-2-yl)-3-phenyl-2,3,5,6-tetrahydro-4H-1,3-thiazin-4-one. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 11), 1638–1642. [Link]

-

Abdel-Wahab, B. F., et al. (2012). Synthesis and Antiviral Activity of New Thiazole, 1,2,4-Triazol and Oxindole Derivatives. Medicinal Chemistry Research, 21(8), 1847–1854. [Link]

-

Sghaier, I., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(1), 101. [Link]

-

Wang, Z. (2010). Hantzsch Thiazole Synthesis. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc. [Link]

-

PubChem. (n.d.). 2-Phenyl-1,3-thiazole-4-carboxylic acid. National Center for Biotechnology Information. [Link]

-

Li, Y., et al. (2021). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1836–1853. [Link]

-

Meng, F., et al. (2017). Synthesis and evaluation of 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid derivatives as xanthine oxidase inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(15), 3465–3469. [Link]

-

SynArchive. (n.d.). Hantzsch Thiazole Synthesis. [Link]

-

Liu, X., et al. (2018). Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. Research on Chemical Intermediates, 44(10), 6045–6058. [Link]

-

ResearchGate. (n.d.). The Hantzsch Thiazole Synthesis. [Link]

-

Alrazzak, A. A. (2021). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. Systematic Reviews in Pharmacy, 12(1), 1033-1042. [Link]

-

Aliabadi, A., et al. (2010). Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents. European Journal of Medicinal Chemistry, 45(11), 5384–5389. [Link]

-

Pop, R., et al. (2022). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 27(19), 6523. [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2023). Systematic Review On Thiazole And Its Applications. International Journal of Pharmaceutical Sciences and Research, 14(7), 3466-3472. [Link]

-

Al-Azzawi, A. M. (2021). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. ResearchGate. [Link]

-

Hay, M. B., & Myneni, S. C. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3536-3549. [Link]

-

Chemguide. (n.d.). 13C NMR spectroscopy. [Link]

-

SpectraBase. (n.d.). 4-Thiazolecarboxylic acid, 2-phenyl-. [Link]

-

ACS Omega. (2023). Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents. ACS Omega, 8(8), 7935–7947. [Link]

-

Abarbri, M., et al. (2013). Complete Assignment of 1H and 13C NMR Spectra of 1,2,4-Trisubstituted Pyrroles. Journal of Spectroscopy, 2013, 146541. [Link]

-

Prior, T. J., et al. (2019). Crystal structure of (1,3-thiazole-2-carboxylato-κN)(1,3-thiazole-2-carboxylic acid-κN)silver(I). Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 1), 63–66. [Link]

-

Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. [Link]

-

ChemSynthesis. (n.d.). ethyl 2-phenyl-1,3-thiazole-4-carboxylate. [Link]

-

PubChem. (n.d.). Dasabuvir. National Center for Biotechnology Information. [Link]

-

Ghorab, M. M., et al. (2012). Synthesis of Oxadiazolyl, Pyrazolyl and Thiazolyl Derivatives of Thiophene-2-Carboxamide as Antimicrobial and Anti-HCV Agents. Molecules, 17(9), 10539–10553. [Link]

-

Hakobyan, A., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molbank, 2021(3), M1267. [Link]

-

Le-Deygen, I., et al. (2024). Novel Thiazole-Fused [4,5-g] or [5,4-g]Quinazolin-8-ones and Their Quinazoline Analogues: Synthesis and Biological Evaluation. Molecules, 29(21), 5035. [Link]

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. sysrevpharm.org [sysrevpharm.org]

- 3. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. kuey.net [kuey.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. China 2-Phenyl-1,3-thiazole-4-carboxylic Acid Manufacturers Suppliers Factory - WANHONGRUN [zbwhr.com]

- 8. researchgate.net [researchgate.net]

- 9. Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. myneni.princeton.edu [myneni.princeton.edu]

- 11. researchgate.net [researchgate.net]

- 12. Thieme E-Books & E-Journals [thieme-connect.de]

- 13. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]

- 14. spectrabase.com [spectrabase.com]

- 15. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scribd.com [scribd.com]

- 17. synarchive.com [synarchive.com]

- 18. researchgate.net [researchgate.net]

- 19. Discovery and Development of Metal-Catalyzed Coupling Reactions in the Synthesis of Dasabuvir, an HCV-Polymerase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Dasabuvir | C26H27N3O5S | CID 56640146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. tandfonline.com [tandfonline.com]

- 22. Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The 2-Phenylthiazole Scaffold: A Privileged Motif in Modern Drug Discovery

Abstract

The 2-phenylthiazole scaffold represents a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of biologically active compounds. This technical guide provides an in-depth analysis of the scaffold's biological significance, elucidating the physicochemical properties that underpin its versatile pharmacophoric nature. We will explore its critical role in the development of therapeutics across several key areas, including oncology, neurodegenerative diseases, and infectious diseases. This guide will detail the mechanisms of action, present structure-activity relationship (SAR) insights, and provide validated experimental protocols for the synthesis and evaluation of 2-phenylthiazole derivatives, offering a comprehensive resource for researchers and professionals in drug development.

Introduction: The Structural and Physicochemical Privileges of the 2-Phenylthiazole Core

The 2-phenylthiazole core consists of a phenyl group bonded to the second position of a thiazole ring—a five-membered aromatic heterocycle containing sulfur and nitrogen. This seemingly simple arrangement confers a unique combination of structural and electronic features that make it an exceptionally effective pharmacophore.

Key Physicochemical Properties:

-

Rigid Planarity: The aromatic nature of both the phenyl and thiazole rings creates a rigid, planar structure. This conformation is ideal for fitting into the often-flat aromatic domains of enzyme active sites and protein-protein interfaces, facilitating potent π-π stacking interactions.

-

Hydrogen Bonding Capacity: The nitrogen atom in the thiazole ring acts as a hydrogen bond acceptor, a critical interaction for anchoring the molecule to specific residues within a biological target.

-

Synthetic Accessibility: The scaffold is readily synthesized, most commonly via the Hantzsch thiazole synthesis, which allows for diverse functionalization on both the phenyl and thiazole rings. This synthetic tractability is a pragmatic advantage, enabling the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.

-

Metabolic Stability: The thiazole ring is generally resistant to metabolic degradation, contributing to improved bioavailability and in vivo half-life of drug candidates.

These inherent properties explain why the 2-phenylthiazole motif is not just a random occurrence but a strategically advantageous starting point for designing novel therapeutics.

Chapter 1: Anticancer Activity - A Dominant Therapeutic Application

The 2-phenylthiazole scaffold has demonstrated profound efficacy in oncology, primarily through its ability to disrupt fundamental processes of cancer cell proliferation and survival.

Mechanism 1: Inhibition of Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for the formation of the mitotic spindle during cell division.[1] Disruption of microtubule dynamics is a clinically validated anticancer strategy.[1] Numerous 2-phenylthiazole derivatives have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine-binding site on β-tubulin.[1][2] This binding event prevents the assembly of microtubules, leading to a G2/M phase cell cycle arrest and subsequent apoptosis (programmed cell death).[1]

A novel series of thiazole-naphthalene derivatives were identified as potent tubulin polymerization inhibitors.[1] Compound 5b from this series, featuring a 4-ethoxy group on the phenyl ring, was found to be the most active, with an IC50 value of 3.3 µM for tubulin polymerization inhibition, which is more potent than the reference drug colchicine (IC50 = 9.1 μM).[1]

The following diagram outlines a standard workflow for identifying and characterizing novel tubulin inhibitors.

Caption: Workflow for identifying tubulin polymerization inhibitors.

This protocol describes a fluorescence-based assay to quantify the effect of a test compound on tubulin assembly.

-

Reagents & Materials:

-

Tubulin (>99% pure, lyophilized)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

-

GTP (100 mM stock)

-

Fluorescent Reporter (e.g., DAPI)

-

Test Compounds (dissolved in DMSO)

-

Positive Control (Colchicine)

-

Negative Control (DMSO)

-

384-well, black, clear-bottom plates

-

Fluorescence plate reader with temperature control (37°C)

-

-

Procedure:

-

Reconstitute lyophilized tubulin in General Tubulin Buffer on ice to a final concentration of 4 mg/mL.

-

Prepare a reaction mixture containing General Tubulin Buffer, 1 mM GTP, and 10 µM DAPI.

-

Dispense test compounds and controls into the 384-well plate to achieve the desired final concentrations. Ensure the final DMSO concentration is ≤1%.

-

Add the tubulin solution to the reaction mixture, mix gently, and immediately dispense into the wells containing the compounds.

-

Place the plate in the fluorescence reader pre-heated to 37°C.

-

Measure fluorescence intensity (Excitation: 360 nm, Emission: 450 nm) every 60 seconds for 60 minutes.

-

Data Analysis: Plot fluorescence intensity versus time. Polymerization is indicated by an increase in fluorescence. Calculate the rate of polymerization (slope of the linear phase) or the endpoint fluorescence. Determine the percent inhibition relative to the DMSO control. For IC50 determination, plot percent inhibition against the logarithm of compound concentration and fit to a dose-response curve.

-

Mechanism 2: Kinase Inhibition

Protein kinases are crucial regulators of cell signaling pathways that control growth, proliferation, and survival. Their dysregulation is a hallmark of cancer. The 2-phenylthiazole scaffold has been successfully employed as a core structure for potent kinase inhibitors. For instance, derivatives of 2-amino-4-phenylthiazole have been designed as inhibitors of c-Met, a receptor tyrosine kinase often overexpressed in various cancers.[3] Compound 5b from one such study showed potent inhibitory effects against the HT29 colon cancer cell line with an IC50 value of 2.01 µM and inhibited c-Met kinase with an enzymatic IC50 of 180.63 nM.[3]

The diagram below illustrates the simplified c-Met signaling pathway and the point of intervention by a 2-phenylthiazole-based inhibitor.

Caption: Inhibition of the c-Met signaling pathway.

Quantitative Data: Anticancer Activity

The following table summarizes the cytotoxic activity of representative 2-phenylthiazole derivatives against various human cancer cell lines.

| Compound ID | Cancer Cell Line | Target/Mechanism | IC50 (µM) | Reference |

| 5b | HT-29 (Colon) | c-Met Kinase | 2.01 | [3] |

| Compound 27 | HepG2 (Liver) | IGF1R Kinase | 0.62 | [4] |

| Thiazole-Napthalene 5b | MCF-7 (Breast) | Tubulin Polymerization | 0.48 | [1] |

| Indole-Hybrid 5i | MCF-7 (Breast) | Tubulin Polymerization | 3.92 | [5] |

| Compound 7d | General | Anti-inflammatory | 1.27 | [6][7] |

Chapter 2: Neuroprotective Effects in Neurodegenerative Diseases

The 2-phenylthiazole scaffold is also emerging as a promising framework for developing agents to combat neurodegenerative disorders like Alzheimer's disease (AD).

Mechanism 1: Inhibition of Tau Protein Aggregation

The aggregation of the microtubule-associated protein tau into neurofibrillary tangles is a pathological hallmark of Alzheimer's disease.[8] Phenylthiazolyl-hydrazide (PTH) compounds, which contain the 2-phenylthiazole core, have been identified as potent inhibitors of tau aggregation.[8] These compounds not only prevent the formation of new aggregates but can also disassemble pre-formed tau filaments.[8] The lead compound in one study demonstrated an IC50 of 7.7 µM for inhibiting tau aggregation.[8]

Mechanism 2: Cholinesterase Inhibition

Another key strategy in symptomatic AD treatment is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that degrade the neurotransmitter acetylcholine.[9][10] A series of 2-phenylthiazole derivatives were designed and synthesized as potential multi-target ligands for AD.[11] One derivative exhibited excellent BuChE inhibitory activity with an IC50 value of 0.16 µM, while another showed potent AChE inhibition with an IC50 of 4.8 µM.[11] These compounds often work by interacting with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme.[11]

This protocol measures the extent of tau fibril formation using the fluorescent dye Thioflavin T, which binds specifically to beta-sheet structures in amyloid aggregates.

-

Reagents & Materials:

-

Recombinant Tau Protein (e.g., K18 or full-length tau)

-

Aggregation Buffer (e.g., 10 mM HEPES, 100 mM NaCl, 10 µM heparin, 2 mM DTT, pH 7.4)

-

Thioflavin T (ThT) stock solution (500 µM in water)

-

Test Compounds (dissolved in DMSO)

-

96-well, black, clear-bottom plates

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare a reaction mixture containing Tau protein (final concentration 10 µM) and heparin in Aggregation Buffer.

-

Add test compounds or DMSO (vehicle control) to the wells of the 96-well plate.

-

Add the tau/heparin reaction mixture to the wells.

-

Incubate the plate at 37°C with gentle shaking for 24-72 hours to induce aggregation.

-

After incubation, add ThT to each well to a final concentration of 10 µM.

-

Incubate for 5 minutes at room temperature, protected from light.

-

Measure fluorescence intensity (Excitation: ~440 nm, Emission: ~485 nm).

-

Data Analysis: Subtract the fluorescence of blank wells (buffer + ThT only). Calculate the percent inhibition of aggregation for each compound relative to the DMSO control. Determine IC50 values from dose-response curves.

-

Chapter 3: Broad-Spectrum Antimicrobial and Anti-inflammatory Activities

The versatility of the 2-phenylthiazole scaffold extends to its significant antimicrobial and anti-inflammatory properties.

Antifungal Activity

Derivatives of 2-phenylthiazole are potent antifungal agents, with some FDA-approved drugs like Isavuconazole incorporating this structure.[12] A primary mechanism is the inhibition of lanosterol 14α-demethylase (CYP51), an enzyme essential for the synthesis of ergosterol, a vital component of the fungal cell membrane.[13] Disruption of ergosterol biosynthesis compromises membrane integrity, leading to fungal cell death.[13] Other antifungal mechanisms include the inhibition of chitin synthase.[14]

Antibacterial and Anti-inflammatory Activity

Novel 2-phenyl-3-((4-phenylthiazol-2-yl) amino)thiazolidin-4-one derivatives have shown potent antibacterial activity against strains like E. coli and S. aureus with Minimum Inhibitory Concentration (MIC) values as low as 6.25 µg/mL.[6][7][15] The same series of compounds also exhibited powerful anti-inflammatory properties, with one derivative showing an IC50 value of 1.27 µg/mL in an in vitro anti-inflammatory assay.[6][7]

| Compound ID | Target Organism | Activity Type | MIC (µg/mL) | Reference |

| SZ-C14 | Candida albicans | Antifungal | 1–16 | [12][13] |

| Compound B9 | Cryptococcus neoformans | Antifungal | 0.25 | [13] |

| Compound 7c/7d | E. coli, S. aureus | Antibacterial | 6.25 | [6][7][15] |

| Compound 7a/7b/7e | R. oryzae | Antifungal | 3.125 | [6][7][15] |

Chapter 4: Synthesis and Chemical Space Exploration

The widespread use of the 2-phenylthiazole scaffold is greatly facilitated by its straightforward and versatile synthesis. The Hantzsch thiazole synthesis is the most common and robust method.

This diagram illustrates the fundamental reaction for creating the 2-phenylthiazole core, which allows for extensive diversification.

Caption: Generalized Hantzsch synthesis of 2-phenylthiazoles.

This one-pot reaction involves the condensation of a thioamide (like thiobenzamide) with an α-haloketone.[16] By varying the substituents on both starting materials (R1 and R2), a vast library of 2-phenylthiazole derivatives can be generated for screening against diverse biological targets.

Conclusion and Future Perspectives

The 2-phenylthiazole scaffold has unequivocally established its significance in drug discovery, serving as a privileged foundation for potent modulators of diverse biological targets. Its favorable physicochemical properties and synthetic accessibility have driven its application in oncology, neurodegeneration, and infectious disease research. The success of this scaffold is not merely historical; it continues to be a focal point for innovation. Future directions will likely involve its incorporation into more complex therapeutic modalities, such as Antibody-Drug Conjugates (ADCs), Proteolysis-Targeting Chimeras (PROTACs), and targeted covalent inhibitors, further expanding the therapeutic reach of this remarkable chemical entity. The continued exploration of the 2-phenylthiazole chemical space promises to yield next-generation therapeutics with enhanced potency, selectivity, and safety profiles.

References

- 1. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Design, Synthesis, and Anticancer Activities of Novel 2-Amino-4-phenylthiazole Scaffold Containing Amide Moieties [ouci.dntb.gov.ua]

- 5. New Indole-Based Phenylthiazolyl-2,4-dihydropyrazolones as Tubulin polymerization inhibitors: Multicomponent Synthesis, Cytotoxicity Evaluation, and in silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Synthesis and fungicidal evaluation of novel 2-phenyl thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis, Anti-Inflammatory and Antimicrobial Evaluation of Novel 2-phenyl-3-((4-phenylthiazol-2-yl) amino)thiazolidin-4- One Derivatives | Open Access Journal of Pharmaceutical Research [medwinpublisher.org]

- 16. researchgate.net [researchgate.net]

The 2-Phenylthiazole Scaffold: A Privileged Motif in Modern Drug Discovery

Abstract

The 2-phenylthiazole core is a prominent heterocyclic scaffold that has garnered substantial attention in medicinal chemistry.[1] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets. This guide provides an in-depth technical overview of the burgeoning applications of 2-phenylthiazole derivatives across several key therapeutic areas. We will explore the mechanistic rationale behind their activity, present key quantitative data, detail relevant experimental protocols, and discuss the structure-activity relationships that govern their therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful chemical motif in their own discovery programs.

The 2-Phenylthiazole Core: A Structural Overview

The 2-phenylthiazole moiety consists of a five-membered thiazole ring, containing both sulfur and nitrogen, attached to a phenyl group at the 2-position. This arrangement creates a rigid, planar structure with a distinct electronic distribution that is crucial for its biological activity. The thiazole ring can act as a bioisostere for other aromatic systems and is capable of participating in hydrogen bonding and π-π stacking interactions within enzyme active sites. Its derivatives have demonstrated a broad spectrum of pharmacological activities, making them promising candidates for the development of novel therapeutic agents.[1][2]

Caption: General chemical structure of the 2-phenylthiazole scaffold.

Antifungal Applications: Targeting Ergosterol Biosynthesis

One of the most successful applications of the 2-phenylthiazole scaffold is in the development of antifungal agents.[1] The prevalence of invasive fungal infections, coupled with rising drug resistance, has created an urgent need for new therapeutic options.[3][4] Phenylthiazole derivatives have emerged as potent inhibitors of lanosterol 14α-demethylase (CYP51), a critical enzyme in the fungal ergosterol biosynthesis pathway.[1][3] Ergosterol is an essential component of the fungal cell membrane; its depletion disrupts membrane integrity and leads to fungal cell death.[1][3] This targeted mechanism has culminated in the development of FDA-approved drugs like isavuconazole, which contains the phenylthiazole structure.[3]

Mechanism of Action: CYP51 Inhibition

Azole antifungals, including those with a phenylthiazole core, function by binding to the heme iron atom in the active site of the CYP51 enzyme. This interaction blocks the demethylation of lanosterol, the precursor to ergosterol. The resulting accumulation of toxic sterol intermediates disrupts the fungal cell membrane's structure and function, ultimately inhibiting fungal growth.[3]

Caption: Inhibition of the fungal ergosterol biosynthesis pathway by 2-phenylthiazole derivatives.

Quantitative Data: Antifungal Activity

The efficacy of novel 2-phenylthiazole derivatives is often quantified by their Minimum Inhibitory Concentration (MIC) against various fungal pathogens. Lower MIC values indicate higher potency.

| Compound ID | Target Organism | MIC (µg/mL) | Reference |

| SZ-C14 | Candida albicans | 1–16 | [1] |

| B9 | Candida albicans | 0.5 | [1] |

| B9 | Cryptococcus neoformans | 0.25 | [1] |

| B9 | Candida parapsilosis | 0.5 | [1] |

| B9 | Candida krusei | 4 | [1] |

Data synthesized from a study on novel CYP51 inhibitors, where compound B9 emerged from structural optimization of the lead compound SZ-C14.[1][3]

Anticancer Applications: Inducing Cell Death and Inhibiting Proliferation

The 2-phenylthiazole scaffold is a key structural component in a variety of compounds demonstrating potent anticancer activity.[2] These derivatives have been shown to exert cytotoxic effects against a range of human cancer cell lines, including those from breast, colon, and lung cancers.[5][6] The mechanisms are diverse, ranging from the induction of apoptosis via caspase activation to the inhibition of key signaling kinases involved in cell proliferation and survival.[2][6]

Key Mechanisms and Targets

-

Apoptosis Induction: Some phenylthiazole derivatives have been shown to activate caspase-3, a key executioner caspase, leading to programmed cell death.[2]

-

Kinase Inhibition: The insulin-like growth factor 1 receptor (IGF1R) is a crucial target in hepatocellular carcinoma (HCC). Ureido-substituted 4-phenylthiazole derivatives have been developed as potent IGF1R inhibitors, exhibiting greater cytotoxicity against HepG2 cells than the multi-kinase inhibitor Sorafenib.[6]

-

Cytotoxicity: Various substituted 2-phenylthiazole-4-carboxamide derivatives have demonstrated significant cytotoxic activity against breast (T47D) and colon (Caco-2, HT-29) cancer cell lines.[5]

Quantitative Data: In Vitro Anticancer Activity

The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's effectiveness in inhibiting a biological process, such as cell growth.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Target/Mechanism | Reference |

| 3-fluoro analog | T47D, Caco-2, HT-29 | < 10 µg/mL | Cytotoxicity | [5] |

| 5b | HT29 (Colon) | 2.01 | Antiproliferative | [6] |

| 27 | HepG2 (Liver) | 0.62 | IGF1R Inhibition | [6] |

| Sorafenib (Control) | HepG2 (Liver) | 1.62 | Multi-kinase Inhibition | [6] |